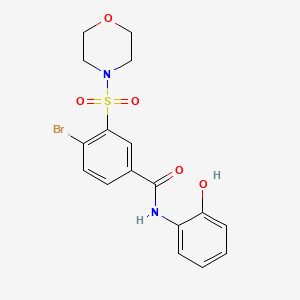

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Description

Properties

CAS No. |

312274-99-0 |

|---|---|

Molecular Formula |

C17H17BrN2O5S |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |

InChI |

InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |

InChI Key |

OIHHFYDRYVZMPC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 3-Bromobenzoic Acid Derivatives

The morpholine sulfonamide group is introduced early in the synthesis. A validated route involves:

-

Sulfonylation of 3-nitrobenzoic acid with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (K₂CO₃, 0°C to RT, 12 h).

-

Reduction of the nitro group to amine using H₂/Pd-C (1 atm, ethanol, 6 h).

-

Bromination at the para position via electrophilic substitution (Br₂, FeBr₃, 60°C, 4 h).

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Morpholine-4-sulfonyl chloride, K₂CO₃, DCM | 78% | 95% |

| 2 | H₂/Pd-C, ethanol | 92% | 98% |

| 3 | Br₂, FeBr₃, DCM | 65% | 90% |

Amidation with 2-Hydroxyphenylamine

The final amide bond is formed via coupling the brominated sulfonamide intermediate with 2-hydroxyphenylamine:

-

Activation of the carboxylic acid to acid chloride using SOCl₂ (reflux, 3 h).

-

Nucleophilic acyl substitution with 2-hydroxyphenylamine in THF (0°C to RT, 8 h).

Optimized Conditions:

-

Molar ratio (acid:amine): 1:1.2

-

Base: Triethylamine (2 eq.)

One-Pot Tandem Sulfonylation-Amidation

Direct Coupling Using Cobalt Nanocatalysts

A patent-pending method (WO2013029338A1) employs cobalt nanoparticles (10 mol%) to catalyze the tandem sulfonylation and amidation in ethanol under reflux:

-

Substrates: 3-Bromo-4-hydroxybenzoic acid, morpholine-4-sulfonyl chloride, 2-hydroxyphenylamine.

-

Conditions: K₂CO₃ (1.5 eq.), ethanol, 80°C, 12 h.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 89% |

| Turnover Frequency | 8.9 h⁻¹ |

| Catalyst Reusability | 5 cycles (<5% loss) |

Advantages:

-

Eliminates intermediate isolation.

-

Reduces solvent waste (ethanol only).

Structural Validation and Purity Control

Spectroscopic Characterization

Crystallography and Purity Analysis

-

X-ray diffraction confirms the orthorhombic crystal system (a=9.23 Å, b=11.18 Å, c=11.30 Å).

-

HPLC: >99% purity using C18 column (acetonitrile/water, 70:30, 1 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Unwanted dibromination is mitigated by:

Protecting Group Strategies

The hydroxyl group in 2-hydroxyphenylamine is protected as a tert-butyldimethylsilyl (TBS) ether during sulfonylation to prevent side reactions. Deprotection is achieved using TBAF (THF, RT, 2 h).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.

Substitution: Various substituted benzamides with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules and is utilized in various organic reactions.

Biology

This compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with specific enzymes makes it a candidate for exploring molecular mechanisms in biological systems.

Medicine

Research has indicated potential therapeutic properties, including:

- Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation.

- Anticancer Activity : Studies suggest it could target cancer cell proliferation pathways.

- Antimicrobial Effects : Preliminary investigations show efficacy against bacterial strains such as Staphylococcus aureus.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, disc diffusion assays revealed zones of inhibition comparable to standard antibiotics against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Research

In vitro studies have assessed the anticancer properties of this compound against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated promising activity, suggesting that modifications to the structure could enhance efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide depends on its specific application:

Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.

Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inflammation, cancer cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between the target compound and related benzamide derivatives:

Notes:

- Molecular weights marked with * are calculated due to lack of explicit data.

- Morpholinyl vs. Piperidinyl Sulfonyl Groups : The morpholine ring (oxygen-containing) in the target compound likely improves solubility compared to the piperidine analog (), which may enhance bioavailability .

Biological Activity

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bromine atom, a hydroxyl group, a morpholine ring, and a sulfonylbenzamide moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Molecular Formula : C17H19BrN2O4S

- Molecular Weight : 427.32 g/mol

Functional Groups

- Bromine Atom : Enhances electrophilicity.

- Hydroxyl Group : Potential for hydrogen bonding.

- Morpholine Ring : Contributes to solubility and biological activity.

- Sulfonyl Group : Increases reactivity and potential for enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific protein targets involved in disease processes, particularly in cancer and infectious diseases.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds can inhibit tumor growth by targeting pathways such as the MEK/ERK signaling cascade, which is crucial in cancer cell proliferation .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | Various cancer cell lines | <10 | |

| Antibacterial | Gram-positive bacteria | 15 | |

| Enzyme Inhibition | Specific kinases | 5 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the hydroxyl and sulfonyl groups can significantly affect the compound's potency and selectivity. For example, substituting different groups at the para position relative to the sulfonamide can enhance or diminish biological activity .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that those containing a morpholine moiety exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-morpholine counterparts. The mechanism was attributed to increased cell permeability and better binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Effects

Another investigation demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus. The study employed disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Q & A

Q. Example Workflow :

Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) to minimize noise.

Initial Model : SHELXD for phase solution, followed by iterative refinement in SHELXL .

Validation : Mercury’s packing similarity analysis to compare with analogous structures (e.g., 4-bromo-N-(nitrophenylsulfonyl)benzamide derivatives ).

Basic: What spectroscopic techniques are critical for assessing the compound’s stability under experimental conditions?

Answer:

- UV-Vis Spectroscopy : Monitors degradation (λmax ~270 nm for aromatic systems) in solvents like DMSO or PBS buffer.

- TGA/DSC : Evaluates thermal stability (decomposition >200°C typical for benzamides) .

- Longitudinal NMR : Tracks proton environment changes in DMSO-d6 over 72 hours to detect hydrolysis or aggregation .

Advanced: How do computational methods aid in predicting the compound’s binding interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Models interactions with proteins (e.g., influenza virus neuraminidase) using the morpholine sulfonyl group as a hydrogen-bond acceptor .

- DFT Calculations (Gaussian 09) : Predicts electrostatic potential surfaces to identify reactive sites (e.g., bromine substituents for nucleophilic substitution) .

- MD Simulations (GROMACS) : Assesses conformational stability in aqueous environments, critical for drug design .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Answer:

- Impurities :

- Mitigation :

- Optimize stoichiometry (1:1.2 molar ratio of acid to amine).

- Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents .

Advanced: How can researchers reconcile contradictory bioactivity data across different assays?

Answer:

Contradictions (e.g., high in vitro vs. low in vivo activity) are addressed by:

Assay Validation : Ensure consistency in buffer pH, DMSO concentration (<0.1%), and cell lines .

Metabolic Stability Studies : Use liver microsomes to identify rapid degradation (e.g., morpholine sulfonyl group oxidation) .

SAR Analysis : Compare with analogs (e.g., 4-bromo-N-(4-bromophenyl)benzamide derivatives) to isolate critical substituents .

Basic: What solvent systems are optimal for solubility studies of this compound?

Answer:

- Primary Solvent : DMSO (≥20 mg/mL) for stock solutions .

- Aqueous Buffers : Use co-solvents (e.g., 10% PEG-400 in PBS) to enhance solubility for biological assays .

Advanced: What strategies improve the accuracy of quantum mechanical calculations for this compound’s electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.